
2-(4-Methoxyphenyl)-3-(piperidin-1-yl)-1H-indene-1-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-3-(piperidin-1-yl)-1H-indene-1-thione is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a piperidinyl group, and an indene-thione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-(piperidin-1-yl)-1H-indene-1-thione typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with piperidine to form an intermediate, which is then subjected to cyclization and thionation reactions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance production rates and product quality .
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-3-(piperidin-1-yl)-1H-indene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The methoxy group and piperidinyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
2-(4-Methoxyphenyl)-3-(piperidin-1-yl)-1H-indene-1-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-3-(piperidin-1-yl)-1H-indene-1-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds include:
- 2-(4-Methoxyphenyl)-2-(piperidin-1-yl)acetonitrile
- (4-Methoxyphenyl)(piperidin-1-yl)methanethione
Uniqueness
What sets 2-(4-Methoxyphenyl)-3-(piperidin-1-yl)-1H-indene-1-thione apart from similar compounds is its unique indene-thione core, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
53339-94-9 |
|---|---|
分子式 |
C21H21NOS |
分子量 |
335.5 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-3-piperidin-1-ylindene-1-thione |
InChI |
InChI=1S/C21H21NOS/c1-23-16-11-9-15(10-12-16)19-20(22-13-5-2-6-14-22)17-7-3-4-8-18(17)21(19)24/h3-4,7-12H,2,5-6,13-14H2,1H3 |
InChI 键 |
IFHXWAFAXVPDIG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=S)N4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea](/img/structure/B14644494.png)
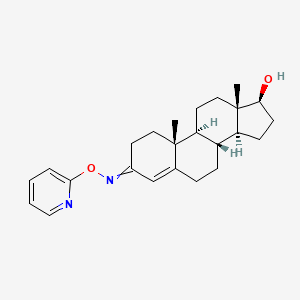
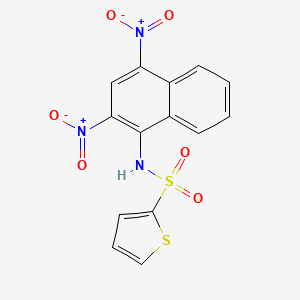

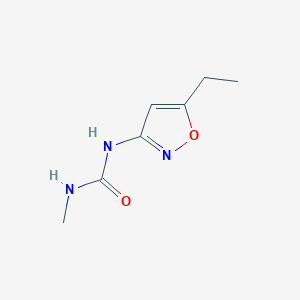
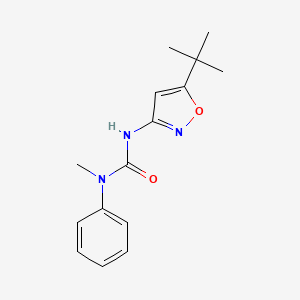

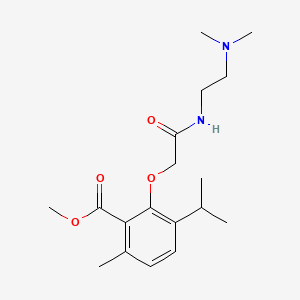
![Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-](/img/structure/B14644552.png)
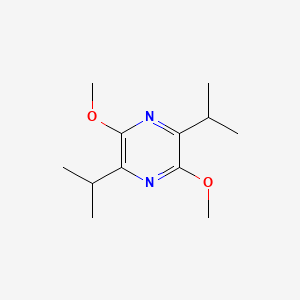
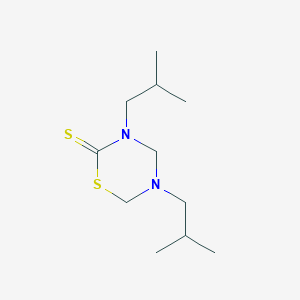
![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)


